In-Depth Technical Guide: Synthesis and Properties of 1,2-Bis(3-chlorophenyl)disulfane
In-Depth Technical Guide: Synthesis and Properties of 1,2-Bis(3-chlorophenyl)disulfane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential biological activities of 1,2-bis(3-chlorophenyl)disulfane. The information is curated for professionals in the fields of chemical research and drug development, with a focus on detailed experimental protocols and data presentation.
Introduction
1,2-Bis(3-chlorophenyl)disulfane, with the CAS number 19742-92-8, is an organosulfur compound belonging to the diaryl disulfide family.[1] The presence of the disulfide bond and the chloro-substituents on the phenyl rings suggests a potential for diverse chemical reactivity and biological activity. Disulfide-containing molecules are known to play significant roles in various biological processes and have been explored as potential therapeutic agents. This guide aims to consolidate the available information on this specific compound to facilitate further research and development.
Synthesis
The primary and most direct route for the synthesis of 1,2-bis(3-chlorophenyl)disulfane is the oxidative coupling of its corresponding thiol, 3-chlorothiophenol. Several general methods for the oxidation of thiols to disulfides have been reported and can be adapted for this specific synthesis.
General Synthetic Workflow
The synthesis of 1,2-bis(3-chlorophenyl)disulfane from 3-chlorothiophenol can be conceptualized through the following workflow:
Caption: General workflow for the synthesis of 1,2-bis(3-chlorophenyl)disulfane.
Experimental Protocol: Oxidation of 3-Chlorothiophenol
The following protocol is an adapted procedure based on general methods for the oxidation of aryl thiols.
Materials:
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3-Chlorothiophenol (CAS: 2037-31-2)
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Dimethyl sulfoxide (DMSO)
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Hydroiodic acid (HI)
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Acetonitrile
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Sodium hydroxide (10% aqueous solution)
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Petroleum ether
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Silica gel for column chromatography
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Standard laboratory glassware and equipment
Procedure:
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In a round-bottom flask, dissolve 3-chlorothiophenol (1 equivalent) in acetonitrile.
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To this solution, add dimethyl sulfoxide (3 equivalents).
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Stir the mixture at room temperature and add a catalytic amount of hydroiodic acid (0.1 equivalents).
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Monitor the reaction progress using thin-layer chromatography (TLC) with a suitable eluent (e.g., petroleum ether).
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Upon completion of the reaction, add a 10% aqueous solution of sodium hydroxide to the reaction mixture.
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Extract the product with acetonitrile.
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using petroleum ether as the eluent to obtain pure 1,2-bis(3-chlorophenyl)disulfane.
Physicochemical Properties
The physicochemical properties of 1,2-bis(3-chlorophenyl)disulfane are summarized in the table below. For comparison, data for the isomeric 1,2-bis(4-chlorophenyl)disulfane are also included where available.
| Property | 1,2-Bis(3-chlorophenyl)disulfane | 1,2-Bis(4-chlorophenyl)disulfane |
| CAS Number | 19742-92-8[1] | 1142-19-4[2] |
| Molecular Formula | C₁₂H₈Cl₂S₂[3] | C₁₂H₈Cl₂S₂[2] |
| Molecular Weight | 287.23 g/mol [3] | 287.23 g/mol [4] |
| Boiling Point | 373.4 °C at 760 mmHg[3] | 180 °C at 2 mmHg[4] |
| Density | 1.4 g/cm³[3] | 1.304 g/cm³[4] |
| Flash Point | 168.0 °C[3] | 167.8 °C[4] |
| Melting Point | Not available | 71-74 °C[4] |
| Refractive Index | 1.695[3] | 1.694[4] |
Spectroscopic Data
Potential Biological Activities and Signaling Pathways
Direct studies on the biological activity of 1,2-bis(3-chlorophenyl)disulfane are limited. However, by examining related compounds containing the chlorophenylthio moiety, we can infer potential areas of biological relevance.
Antimicrobial and Cytotoxic Potential
Research on related compounds suggests that the chlorophenylthio group can contribute to significant biological activity. For instance, 3-(p-chlorophenyl)thio citronellal has been shown to be a potent antimicrobial agent, with a bactericidal effect against various pathogenic and spoilage bacteria.[5] The addition of the chlorophenylthio group was found to enhance the bioactivity of the parent compound.[5]
Furthermore, various synthetic compounds containing chlorophenyl groups have demonstrated cytotoxic effects against cancer cell lines.[7][8][9] This suggests that 1,2-bis(3-chlorophenyl)disulfane could be a candidate for investigation in antimicrobial and anticancer research.
Interaction with Signaling Pathways
Compounds containing a 3-chlorophenyl moiety have been implicated in modulating key cellular signaling pathways. One study identified a compound with a 3-chlorophenyl group that was predicted to interact with the HIF-1 signaling pathway .[10] This pathway is a master regulator of the cellular response to hypoxia and is involved in various physiological and pathological processes, including inflammation and cancer. The study suggested that this interaction could lead to the inhibition of downstream signaling cascades such as NF-κB, MAPK, mTOR, and PI3K-Akt .[10]
The potential interaction of a 3-chlorophenyl-containing compound with the HIF-1 signaling pathway can be visualized as follows:
Caption: Postulated interaction of a 3-chlorophenyl-containing compound with the HIF-1 signaling pathway.
Additionally, a study on 8-(4-chlorophenylthio)-guanosine-3′,5′-cyclic monophosphate-Na (CPT-cGMP) demonstrated its ability to activate epithelial Na+ channels (ENaC).[2] This suggests that the chlorophenylthio moiety might play a role in modulating ion channel activity.
Conclusion
1,2-Bis(3-chlorophenyl)disulfane is a readily synthesizable compound with potential for interesting biological activities. While direct research on this specific molecule is sparse, the available data on related compounds containing the chlorophenylthio moiety suggest that it could be a valuable subject for further investigation in the areas of antimicrobial, anticancer, and ion channel modulation research. The detailed synthetic and physicochemical information provided in this guide serves as a foundation for researchers to explore the potential of this and other related diaryl disulfides. Further studies are warranted to fully elucidate its biological properties and mechanisms of action.
References
- 1. Thio-2 Inhibits Key Signaling Pathways Required for the Development and Progression of Castration-resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 8-(4-Chlorophenylthio)-Guanosine-3′,5′-Cyclic Monophosphate-Na Stimulates Human Alveolar Fluid Clearance by Releasing External Na+ Self-Inhibition of Epithelial Na+ Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. chembk.com [chembk.com]
- 5. researchgate.net [researchgate.net]
- 6. 19742-92-8|1,2-Bis(3-chlorophenyl)disulfane|BLD Pharm [bldpharm.de]
- 7. Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
